1,3-Bis(4-chlorophenyl)urea

Environmental fate Stability testing Degradation kinetics

Procure this mandatory USP reference standard for triclocarban impurity quantification to achieve ANDA compliance. Its validated 10-year hydrolytic stability eliminates frequent standard replacement in long-term environmental monitoring campaigns. As a well-characterized, commercial solid with an IC50 of 170 nM against M. tuberculosis epoxide hydrolase B, it serves as a reliable, literature-validated positive control, bypassing lengthy in-house enzyme characterization.

Molecular Formula C13H10Cl2N2O
Molecular Weight 281.13 g/mol
CAS No. 1219-99-4
Cat. No. B074380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-chlorophenyl)urea
CAS1219-99-4
Molecular FormulaC13H10Cl2N2O
Molecular Weight281.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
InChIKeyZNQCSLYENQIUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-chlorophenyl)urea (CAS 1219-99-4): Comparative Evidence Guide for Scientific Selection and Procurement


1,3-Bis(4-chlorophenyl)urea (CAS 1219-99-4), also known as 4,4′-dichlorocarbanilide, is a symmetrical diaryl urea derivative belonging to the N,N′-disubstituted urea class [1]. It is primarily recognized as a degradation product and USP reference impurity of the antimicrobial triclocarban, and as a hydrolysis-stable congener in environmental fate studies [2]. Its structure features two 4-chlorophenyl groups attached to a central urea moiety, conferring distinct physicochemical and biological properties that differentiate it from related phenylureas and carboxanilides [3].

Why Generic Substitution Fails for 1,3-Bis(4-chlorophenyl)urea in Regulated and Research Applications


Generic substitution among substituted ureas is precluded by significant variability in hydrolytic stability, biological target engagement, and physicochemical parameters. Comparative hydrolysis studies demonstrate that the presence and position of chloro-substituents on the phenyl rings dramatically alter pseudo first-order rate constants and half-lives, with 1,3-bis(4-chlorophenyl)urea exhibiting distinct stability profiles relative to both mono-chlorinated and unsubstituted analogs [1]. Furthermore, its specific inhibition potency against epoxide hydrolase B (IC50 = 170 nM) is not reliably extrapolated to other diaryl ureas, which can vary by orders of magnitude in activity against the same target [2]. Finally, its role as a USP-designated reference impurity for triclocarban underscores that even structurally close analogs cannot serve as surrogates for regulatory compliance without validated identity .

Quantitative Differentiation Evidence for 1,3-Bis(4-chlorophenyl)urea Against Key Comparators


Hydrolytic Stability Superiority Over Mono-Chlorinated and Unsubstituted Phenylureas

1,3-Bis(4-chlorophenyl)urea demonstrates markedly enhanced hydrolytic stability compared to 4-chlorophenylurea and phenylurea. The pseudo first-order rate constant for hydrolysis of the bis-chlorinated compound falls within the lowest end of the observed range (2 × 10⁻⁴ to 9 × 10⁻⁴ day⁻¹) in 0.5 M NaOH (77% ethanol-23% water) at 25°C, corresponding to a half-life approximating 10 years [1]. This positions it as one of the most hydrolysis-resistant ureas in the series, a property critical for long-term environmental monitoring and stability studies.

Environmental fate Stability testing Degradation kinetics

Epoxide Hydrolase B Inhibition Potency Relative to Class-Level Baselines

1,3-Bis(4-chlorophenyl)urea inhibits Mycobacterium tuberculosis epoxide hydrolase B with an IC50 of 170 nM at pH 7.0, 2°C [1]. While direct head-to-head data for close analogs against this specific target are not publicly available, the potency falls within the low-nanomolar range characteristic of optimized urea-based epoxide hydrolase inhibitors, contrasting with the high-micromolar activity of many unsubstituted or mono-substituted phenylureas in broader enzyme panels [2].

Antimycobacterial research Enzyme inhibition Tuberculosis drug discovery

Lipophilicity Benchmarking Against Structural Analogs

The calculated partition coefficient (LogP) for 1,3-bis(4-chlorophenyl)urea is 4.6374 . This value significantly exceeds that of the parent phenylurea (LogP ≈ 0.8) and mono-chlorinated 4-chlorophenylurea (LogP ≈ 2.0), reflecting the substantial increase in lipophilicity conferred by the second 4-chloro substituent. The LogP value places it in a hydrophobic regime typical of membrane-permeable small molecules, yet below the threshold associated with poor aqueous solubility and high non-specific binding (LogP > 5).

Physicochemical profiling Formulation development Bioavailability prediction

Regulatory Identity as USP Triclocarban Related Compound A

1,3-Bis(4-chlorophenyl)urea is officially designated as Triclocarban USP Related Compound A by the United States Pharmacopeia . It is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for use as a reference standard in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for triclocarban-containing products .

Analytical reference standards Impurity profiling Regulatory compliance

Crystallographic Identity for Polymorph and Co-Crystal Screening

The crystal structure of 1,3-bis(4-chlorophenyl)urea has been determined at 100 K, revealing a monoclinic system (space group C2/c) with unit cell parameters a = 27.093(3) Å, b = 4.5768(5) Å, c = 9.901(1) Å, β = 96.389(2)°, and V = 1220.1(2) ų [1]. The carbonyl unit lies on a twofold rotation axis, and the ring is aligned at 51.6(1)° with respect to the N—C(=O)—N fragment. Intermolecular N—H···O hydrogen bonds (2.845(2) Å) form linear chains [2].

Solid-state characterization Polymorph screening Co-crystal engineering

Defined Application Scenarios for 1,3-Bis(4-chlorophenyl)urea Based on Verifiable Differentiation


Environmental Fate and Stability Studies Requiring Long-Term Monitoring

1,3-Bis(4-chlorophenyl)urea is the preferred analytical standard for quantifying the dechlorinated transformation product of triclocarban in water, soil, and sediment samples due to its validated hydrolytic stability (t½ ≈ 10 years in alkaline hydroalcoholic media) [1]. Its extended half-life relative to other urea degradation products ensures reliable quantitation over multi-year environmental monitoring campaigns without the need for frequent standard replacement or stability verification [2].

Antimycobacterial Screening Cascades Targeting Epoxide Hydrolase B

In early-stage drug discovery for tuberculosis, 1,3-bis(4-chlorophenyl)urea serves as a validated low-nanomolar inhibitor of M. tuberculosis epoxide hydrolase B (IC50 = 170 nM) [1]. Its well-defined potency and commercial availability as a high-purity solid (>98% by HPLC) make it a suitable positive control for enzyme inhibition assays and a benchmark for structure-activity relationship (SAR) optimization of novel urea-based antimycobacterial agents [2].

Regulated Impurity Profiling and Quality Control of Triclocarban Drug Products

As the USP-designated Triclocarban Related Compound A, 1,3-bis(4-chlorophenyl)urea is the mandatory reference standard for HPLC, UPLC, and LC-MS/MS methods used to quantify and control impurity levels in triclocarban active pharmaceutical ingredients (APIs) and finished drug products [1]. Procurement of the USP-grade material with full traceability documentation is essential for ANDA submissions, method validation, and ongoing quality control under cGMP guidelines [2].

Solid-State Characterization and Co-Crystal Engineering Programs

The fully solved single-crystal X-ray structure of 1,3-bis(4-chlorophenyl)urea (monoclinic C2/c, unit cell parameters defined to high precision) provides a definitive reference for powder X-ray diffraction (PXRD) identification, polymorph screening, and co-crystal discovery [1]. The characterized hydrogen-bonding motif (N—H···O distance = 2.845 Å) informs the rational design of co-formers for improving physicochemical properties such as solubility and dissolution rate [2].

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